![molecular formula C23H21ClN4O2 B2496921 2-(2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(3-phenylpropyl)acetamide CAS No. 941939-27-1](/img/no-structure.png)
2-(2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(3-phenylpropyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of related compounds involves intricate chemical processes to achieve the desired molecular framework. For instance, novel bis(pyrazol-5-ols), pyridones, and benzo-[f]-thiochromene-2-carbonitrile derivatives bearing related moieties have been synthesized through interactions involving specific acetamide precursors and various reagents under controlled conditions, showcasing the complexity and diversity of synthetic strategies employed (Arafat et al., 2022).
Molecular Structure Analysis
The molecular structure of related compounds has been extensively studied using crystallography to understand the arrangement of atoms and the geometry of molecules. For example, crystal structures of C,N-disubstituted acetamides reveal intricate details about hydrogen bonding and intermolecular interactions, which are crucial for understanding the molecular configuration and stability of such compounds (Narayana et al., 2016).
Chemical Reactions and Properties
Chemical reactions involving compounds with the acetamide moiety often lead to the formation of complex structures through processes such as S-alkylation, as demonstrated in the synthesis of derivatives involving chloroacetyl chloride and aminopyrazine (Nayak et al., 2013). These reactions underscore the reactive nature of these compounds and their potential for further chemical modifications.
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystalline structure, are essential for understanding the behavior of compounds under various conditions. Although specific data on "2-(2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(3-phenylpropyl)acetamide" was not found, studies on similar compounds provide insights into methods for analyzing these properties, including X-ray diffraction and thermal analysis, to determine stability and crystallinity.
Chemical Properties Analysis
The chemical properties of such compounds, including reactivity, stability, and interactions with other molecules, are critical for their potential applications in chemistry and related fields. Research into compounds like N-(4-Nitrophenyl)-2-{2-[3-(4-chlorophenyl)-5-[4-(propan-2-yl)phenyl]-4,5-dihydro-1H-pyrazol-1-yl]-4-oxo-4,5-dihydro-1,3-thiazol-5-yl}acetamide highlights the complex interplay of functional groups and the resulting chemical behavior (Salian et al., 2017).
Scientific Research Applications
Nonlinear Optical Properties
The nonlinear optical properties of organic crystals, including a compound similar to 2-(2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(3-phenylpropyl)acetamide, have been investigated to understand their potential in photonic applications. A study utilized a supermolecule approach combined with interactive electrostatic systems to explore the linear and nonlinear optical behavior of these compounds, suggesting their suitability for use in photonic devices like optical switches, modulators, and for optical energy applications (Castro et al., 2017).
Antimicrobial Agents
Research has also explored the synthesis of derivatives with structures incorporating the antipyrine moiety from compounds structurally related to this compound, showing high biological activity against various microorganisms. These studies underline the potential of such compounds as antimicrobial agents, contributing to the development of new therapeutic options (Aly et al., 2011).
Molecular Conformations and Hydrogen Bonding
Another aspect of research focuses on the different molecular conformations and hydrogen bonding in related compounds, emphasizing the diverse structural possibilities and interactions at the molecular level. These insights are crucial for understanding the chemical behavior and potential applications of such compounds in various scientific fields (Narayana et al., 2016).
Coordination Complexes and Antioxidant Activity
The synthesis and characterization of coordination complexes derived from pyrazole-acetamide derivatives have been studied for their hydrogen bonding influences on self-assembly processes and antioxidant activities. These complexes demonstrate significant antioxidant properties, indicating their potential utility in medical and chemical research (Chkirate et al., 2019).
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the synthesis of the pyrazolo[1,5-a]pyrazine ring system followed by the addition of the 4-chlorophenyl and 3-phenylpropyl groups to the ring system. The final step involves the addition of the acetamide group to the molecule.", "Starting Materials": [ "4-chlorobenzaldehyde", "ethyl acetoacetate", "hydrazine hydrate", "phenylacetic acid", "N,N-dimethylformamide", "triethylamine", "acetic anhydride", "sodium acetate", "4-chlorophenylhydrazine", "3-phenylpropanol", "sodium hydroxide", "acetic acid", "acetyl chloride", "sodium bicarbonate", "N-(3-phenylpropyl)acetamide" ], "Reaction": [ "Step 1: Synthesis of pyrazolo[1,5-a]pyrazine ring system", "a. Condensation of 4-chlorobenzaldehyde with ethyl acetoacetate in the presence of sodium ethoxide to form 4-chloro-3-(ethoxycarbonyl)benzaldehyde", "b. Reaction of 4-chloro-3-(ethoxycarbonyl)benzaldehyde with hydrazine hydrate in the presence of acetic acid to form 4-chloro-3-(hydrazinylidene)benzaldehyde", "c. Cyclization of 4-chloro-3-(hydrazinylidene)benzaldehyde with phenylhydrazine in the presence of acetic anhydride and sodium acetate to form 2-(2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazin-5(4H)-yl)hydrazine", "Step 2: Addition of 3-phenylpropyl group", "a. Reaction of 2-(2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazin-5(4H)-yl)hydrazine with 3-phenylpropanol in the presence of sodium hydroxide and N,N-dimethylformamide to form 2-(2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(3-phenylpropyl)acetamide", "Step 3: Addition of acetamide group", "a. Reaction of 2-(2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(3-phenylpropyl)acetamide with acetyl chloride in the presence of triethylamine and sodium bicarbonate to form 2-(2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(3-phenylpropyl)acetamide" ] } | |
CAS RN |
941939-27-1 |
Molecular Formula |
C23H21ClN4O2 |
Molecular Weight |
420.9 |
IUPAC Name |
2-[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]-N-(3-phenylpropyl)acetamide |
InChI |
InChI=1S/C23H21ClN4O2/c24-19-10-8-18(9-11-19)20-15-21-23(30)27(13-14-28(21)26-20)16-22(29)25-12-4-7-17-5-2-1-3-6-17/h1-3,5-6,8-11,13-15H,4,7,12,16H2,(H,25,29) |
InChI Key |
AHKYGZIPUQGQCH-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CCCNC(=O)CN2C=CN3C(=CC(=N3)C4=CC=C(C=C4)Cl)C2=O |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-{2-Nitro-4-[({[3-(trifluoromethyl)benzoyl]oxy}imino)methyl]phenyl}morpholine](/img/structure/B2496838.png)
![N-(1-cyanocycloheptyl)-2-[(2,6-dimethylphenyl)amino]acetamide](/img/structure/B2496839.png)
![2-(4-Bromophenyl)-1-[3-(4-methoxypiperidin-1-yl)azetidin-1-yl]ethan-1-one](/img/structure/B2496840.png)

![(3-Fluoropyridin-4-yl)-[3-(pyrimidin-2-yloxymethyl)piperidin-1-yl]methanone](/img/structure/B2496843.png)
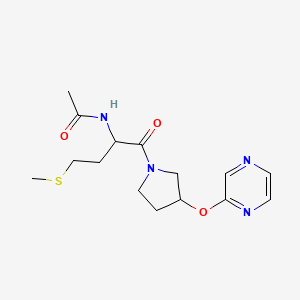
![N-[2-(4-methylpiperidin-1-yl)ethyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2496849.png)
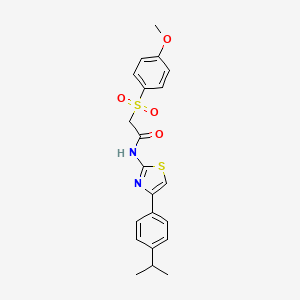
![4-Bromo-5-phenyl-1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-pyrrole-2-carbaldehyde](/img/structure/B2496853.png)
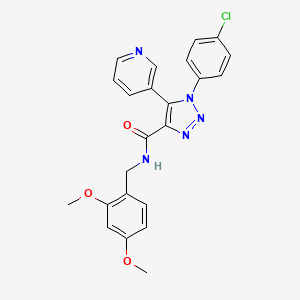
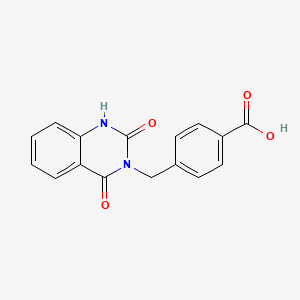
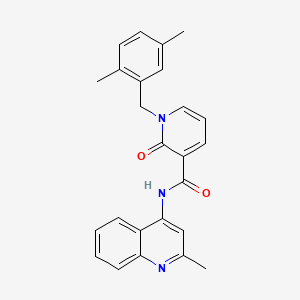
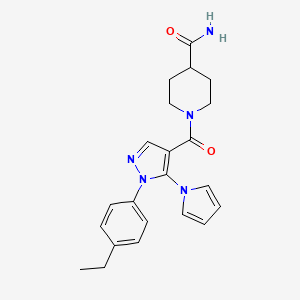
![2-(2-methoxyphenoxy)-N-[(4-oxo-3H-phthalazin-1-yl)methyl]acetamide](/img/structure/B2496860.png)